Cas no 1217816-76-6 (7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3)

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 化学的及び物理的性質
名前と識別子
-
- 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3
- BSVVZICJFYZDJJ-MLZAFXDMSA-N
- PubChem ID: 46781526
- [2H3]-7-Ethyl-10- (4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
- 1217816-76-6
- DA-77551
- CS-0200690
- 4-[(4-Carboxybutyl)amino]-1-piperidinecarboxylic Acid (4S)-4,11-Diethyl -3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl Ester-d3; APC-d3; RPR 121056-d3;
- RPR121056-d3
- 5-[[1-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid
- HY-132561S
-
- インチ: 1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1/i1D3
- InChIKey: BSVVZICJFYZDJJ-MLZAFXDMSA-N
- SMILES: O1C([C@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([2H])([2H])[2H])C5C([H])=C(C([H])=C([H])C=5N=4)OC(N4C([H])([H])C([H])([H])C([H])(C([H])([H])C4([H])[H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])=O)C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O
計算された属性
- 精确分子量: 621.28779442g/mol
- 同位素质量: 621.28779442g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 3
- 氢键受体数量: 10
- 重原子数量: 45
- 回転可能化学結合数: 10
- 複雑さ: 1260
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 159Ų
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | E898902-10mg |
(s)-5-((1-(((4-ethyl-11-(ethyl-2,2,2-d3)-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)oxy)carbonyl)piperidin-4-yl)amino)pentanoicacid |
1217816-76-6 | 10mg |
¥43200.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-76562-10mg |
(s)-5-((1-(((4-ethyl-11-(ethyl-2,2,2-d3)-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)oxy)carbonyl)piperidin-4-yl)amino)pentanoicacid |
1217816-76-6 | 10mg |
¥29340.00 | 2023-09-15 | ||
ChemScence | CS-0200690-1mg |
RPR121056-d3 |
1217816-76-6 | 1mg |
$0.0 | 2022-04-28 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-76562-1mg |
(s)-5-((1-(((4-ethyl-11-(ethyl-2,2,2-d3)-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)oxy)carbonyl)piperidin-4-yl)amino)pentanoicacid |
1217816-76-6 | 1mg |
¥3710.00 | 2023-09-15 | ||
ChemScence | CS-0200690-10mg |
RPR121056-d3 |
1217816-76-6 | 10mg |
$0.0 | 2022-04-28 | ||
TRC | E898902-1mg |
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 |
1217816-76-6 | 1mg |
$ 552.00 | 2023-09-07 | ||
TRC | E898902-10mg |
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 |
1217816-76-6 | 10mg |
$ 4412.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E898902-1mg |
(s)-5-((1-(((4-ethyl-11-(ethyl-2,2,2-d3)-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)oxy)carbonyl)piperidin-4-yl)amino)pentanoicacid |
1217816-76-6 | 1mg |
¥5400.00 | 2023-09-15 |
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3に関する追加情報
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3: A Comprehensive Overview
The compound 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3, identified by the CAS number 1217816-76-6, represents a significant advancement in the field of anticancer drug development. This compound is a derivative of camptothecin, a well-known alkaloid with potent anti-tumor activity. The integration of the ethyl group at position 7 and the substitution at position 10 with a piperidino carbonyl oxycamptothecin moiety, along with the presence of deuterium (d3), enhances its pharmacokinetic properties and therapeutic potential.
Recent studies have highlighted the importance of camptothecin derivatives in targeting DNA topoisomerase I (Topo I), an enzyme crucial for DNA replication and repair. The modification of camptothecin with an ethyl group at position 7 has been shown to improve its solubility and bioavailability, making it more effective in systemic administration. Additionally, the substitution at position 10 introduces a piperidino carbonyl group, which not only stabilizes the molecule but also enhances its binding affinity to Topo I, thereby increasing its antitumor efficacy.
The inclusion of deuterium in the structure (d3) is a strategic modification aimed at reducing the rate of metabolism and improving the compound's half-life. This modification ensures that the drug remains active in the systemic circulation for a longer duration, thereby enhancing its therapeutic window. Recent clinical trials have demonstrated that such deuterated camptothecin derivatives exhibit superior pharmacokinetic profiles compared to their non-deuterated counterparts.
Furthermore, the presence of the 4-N-aminopentanoic acid group introduces additional functional diversity to the molecule. This group can potentially serve as a site for further chemical modifications, enabling the development of prodrugs or targeted delivery systems. Such modifications could potentially reduce systemic toxicity and improve tumor selectivity, which are critical challenges in cancer chemotherapy.
Recent advancements in computational chemistry have allowed researchers to model the interactions between this compound and its biological targets with unprecedented accuracy. These studies have provided insights into the molecular mechanisms underlying its anti-tumor activity, paving the way for rational drug design and optimization.
In conclusion, 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 represents a promising candidate in the ongoing quest for more effective and less toxic anticancer agents. Its unique structural features, combined with recent advancements in drug delivery systems and molecular modeling, hold great potential for revolutionizing cancer therapy.
1217816-76-6 (7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3) Related Products
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 66754-13-0(D-Trimannuronic acid)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)




